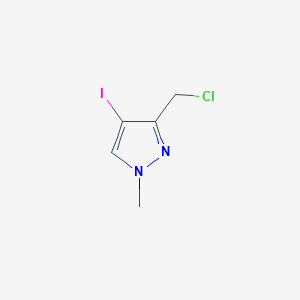

3-(Chloromethyl)-4-iodo-1-methylpyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

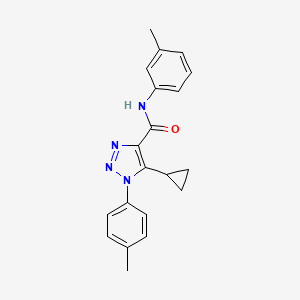

The compound “3-(Chloromethyl)-4-iodo-1-methylpyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The chloromethyl group is a functional group that has the chemical formula -CH2-Cl . It is derived from the methyl group (which has the formula -CH3) by replacing one hydrogen atom with a chlorine atom .

Molecular Structure Analysis

The molecular structure of “3-(Chloromethyl)-4-iodo-1-methylpyrazole” would likely involve a pyrazole ring with a chloromethyl group attached at the 3-position and an iodine atom at the 4-position. The 1-position of the pyrazole ring would be substituted with a methyl group .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity 3-(Chloromethyl)-4-iodo-1-methylpyrazole serves as a versatile building block in synthetic chemistry, contributing to the development of complex molecules and materials. For instance, this compound has been used in the synthesis of pyrazolyl Pd(II) complexes, which displayed significant antimycobacterial activity, showcasing its potential in the development of new antituberculosis drugs. The coordination geometry around Pd(II) in these complexes is nearly square-planar, indicating its utility in creating specific molecular architectures for biological activity (Silva et al., 2015).

Corrosion Inhibition Compounds related to 3-(Chloromethyl)-4-iodo-1-methylpyrazole have been studied for their inhibitory effect on corrosion, particularly in acidic media. Research on bipyrazole compounds has shown that they are efficient inhibitors for the corrosion of pure iron, with inhibition efficiency increasing with the concentration of the inhibitor. This property is vital for industrial applications where metal corrosion can be a significant issue (Chetouani et al., 2005).

Material Science and Engineering The compound's derivatives have been explored for their potential in material science, particularly in creating new metal-organic frameworks (MOFs) with unique properties. Such compounds can form supramolecular isomers with distinct porous properties when reacted with metals like Ag(I) or Cu(I), leading to materials that can be used for gas storage, separation, or catalysis. The flexibility of these frameworks and their guest-accessible unsaturated metal clusters highlight the compound's utility in designing functional materials (Zhang & Kitagawa, 2008).

Anticancer Research Additionally, halopyrazole derivatives synthesized from related compounds have shown promising antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents. Such research paves the way for the compound's use in medicinal chemistry, particularly in creating drugs with specific biological targets (Siddiqui et al., 2013).

Propriétés

IUPAC Name |

3-(chloromethyl)-4-iodo-1-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClIN2/c1-9-3-4(7)5(2-6)8-9/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRHEIAKZPHGSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CCl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-4-iodo-1-methylpyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-ethylphenyl)[7-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2701371.png)

![8-Cinnamoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2701372.png)

![methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2701373.png)

![2-Methyl-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2701379.png)

![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2701392.png)

![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2701393.png)